molecular formula C16H14O3 B1269495 2-(4-Benzoylphenoxymethyl)oxirane CAS No. 19533-07-4

2-(4-Benzoylphenoxymethyl)oxirane

Cat. No. B1269495
CAS RN: 19533-07-4
M. Wt: 254.28 g/mol
InChI Key: LJRIZGQRKVWXSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane derivatives has been explored through methods such as base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, leading to the formation of new C-O bonds and the cleavage of C-S bonds under mild conditions. This process is characterized by high efficiency and excellent functional group tolerance, offering a novel approach to synthesizing these derivatives (Shen et al., 2017).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, highlighting their crystallization patterns and intermolecular interactions. For instance, compounds synthesized through new routes have been studied using X-ray crystallography, revealing details about their monoclinic and triclinic systems and the formation of carboxyl dimers (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound include its polymerization and interaction with other compounds, leading to the creation of materials with potential applications in various fields. For example, its polymerization has been studied, resulting in polymers with unique structures and properties, such as carbonyl-aromatic π-stacked structures and the ability to form hetero π-stacked structures between side-chain carbonyl and aromatic groups (Merlani et al., 2015).

Scientific Research Applications

1. Polymer Science and Drug Carriers

  • Polymer Synthesis : Research by Tzevi et al. (1997) focused on synthesizing poly(oxyethylene phosphonate)s bearing oxirane groups in the side chain, which can be used as polymer carriers of drugs (Tzevi et al., 1997).

2. Chemical Synthesis and Material Science

  • Photopolymerization : Andruleviciute et al. (2007) studied the synthesis and cationic photopolymerization of triphenylamine-based oxiranes, which is significant for material science applications (Andruleviciute et al., 2007).
  • Epoxidation Reaction Studies : Ifa et al. (2018) examined the kinetics of the epoxidation reaction of RBD Palm Olein, which helps in understanding the behavior of oxirane compounds in various reactions (Ifa et al., 2018).

3. Crystallography and Structural Analysis

  • Crystal Structure Studies : Obreza and Perdih (2012) conducted research on the crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid, providing insights into the molecular structure of such compounds (Obreza & Perdih, 2012).

4. Corrosion Inhibition

  • Anti-Corrosive Material Research : Dagdag et al. (2020) synthesized and established a tetra-functionalized aromatic epoxy pre-polymer as a corrosion inhibitor for carbon steel, demonstrating the potential of oxirane derivatives in corrosion protection (Dagdag et al., 2020).

5. Environmental and Green Chemistry

  • Green Chemistry Applications : The study by Chafiq et al. (2020) on the use of spirocyclopropane derivatives, including oxirane compounds, as environmentally friendly corrosion inhibitors highlights the role of these compounds in sustainable chemistry practices (Chafiq et al., 2020).

properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRIZGQRKVWXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326440
Record name 4-glycidyloxy benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19533-07-4
Record name NSC528176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-glycidyloxy benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzophenone (10.0 g; 50.5 mmol) was dissolved in epichlorohydrine (50 mL). Tetraethylammonium bromide (0.1 g; 0.48 mmol) was added and the reaction mixture was heated to 100° C. for 30 h under reflux. Near quantitative conversion of the starting material was confirmed by TLC. The reaction mixture was cooled to 30° C. and 50% aqueous NaOH (6.06 g, 75.7 mmol) was added dropwise to the vigorously stirred solution. The stirring was continued for a further 3 h at this temperature. The reaction mixture was then poured into methylene chloride (200 mL) and washed with water (3×50 mL). The organic layer was separated, dried over magnesium sulfate, filtered and evaporated to dryness. The crude product was recrystallised from methyl tert-butyl ether to yield 2-(4-benzoylphenoxymethyl)oxirane (10.66 g; 83% yield) as a white crystalline solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 g of 4-hydroxy benzophenone and 4.668 g of epichlorohydrin (0.025 mol) were dissolved, 20.5 mg of sodium hydroxide was added, and the reaction system was heated to 100° C. and then cooled to 95° C. Furthermore 201.4 mg of sodium hydroxide was added, and additional heating and agitation was carried out for 3 hours. The system was cooled to the room temperature, and salt was removed by filtering. The obtained filtrate was condensed under reduced pressure condition, and purified according to the silica gel chromatography to obtain 1.0 g of solid state 4-glycidyloxy benzophenone (Yield: 83%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.668 g
Type
reactant
Reaction Step One
Quantity
20.5 mg
Type
reactant
Reaction Step Two
Quantity
201.4 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As illustrated in FIG. 6, 100 mL of dried acetone were added to a dry, 250-mL round bottom flask, equipped with a magnetic stirrer, along with 15.05 grams of 4-hydroxybenzophenone, 32.1 grams of epichlorohydrin, and 6.2 grams of potassium carbonate. The solution was heated to reflux for 6 hours and then cooled to room temperature. The precipitated potassium chloride was filtered off, and the solution was evaporated to remove excess epichlorohydrin. The crude product was recrystallized from methanol. 1H NMR data confirmed the formation of the desired product.
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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